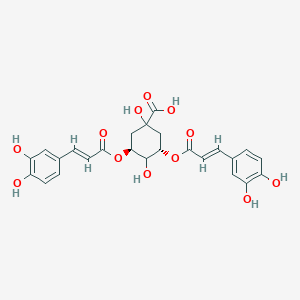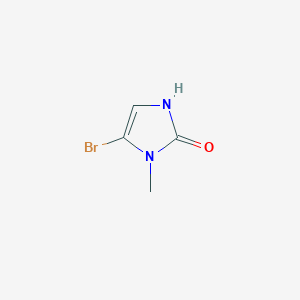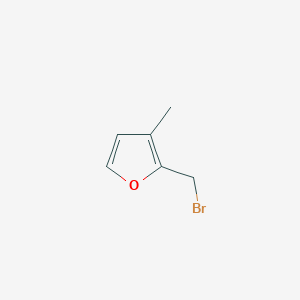![molecular formula C7H5BrN4O2 B13146091 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzotriazole core. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield various substituted benzotriazoles.
- Reduction reactions yield 4-amino-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole.
- Oxidation reactions yield 4-bromo-2-carboxy-7-nitro-2H-benzo[d][1,2,3]triazole.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
- 4,7-Dibromo-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole
- 4-Bromo-2-nitrobenzoic acid
Comparison: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to 4,7-dibromo-2H-benzo[d][1,2,3]triazole, it has a methyl group that can influence its solubility and interaction with biological targets. The nitro group also provides additional sites for chemical modification and potential bioactivity.
Propiedades
Fórmula molecular |
C7H5BrN4O2 |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-7-nitrobenzotriazole |
InChI |
InChI=1S/C7H5BrN4O2/c1-11-9-6-4(8)2-3-5(12(13)14)7(6)10-11/h2-3H,1H3 |
Clave InChI |
PHNKHEFTXWMSLD-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C(=CC=C(C2=N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)


![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)





![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
